molecular formula C24H20N4OS B2432420 4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1002554-76-8

4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2432420
CAS No.: 1002554-76-8
M. Wt: 412.51
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Description

4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-8-7-11-19(14-17)16-30-24-26-25-23-27(15-18-9-3-2-4-10-18)22(29)20-12-5-6-13-21(20)28(23)24/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARDBXGLXYWIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusion with Quinazoline Ring: The triazole ring is then fused with a quinazoline ring through a series of condensation reactions.

    Introduction of Benzyl and Methylsulfanyl Groups: The benzyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl halides and thiols.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer or decreased microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and methylsulfanyl groups enhances its potential as a versatile compound in various applications.

Biological Activity

The compound 4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one belongs to a class of triazoloquinazolines known for their diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on various scientific studies.

Chemical Structure and Synthesis

The chemical structure of the compound features a triazole ring fused to a quinazoline framework, along with a benzyl and a sulfanyl group. This unique arrangement contributes to its biological activity.

Synthesis Process:
The synthesis typically involves several steps:

  • Formation of 2-hydrazino-3-benzyl-3H-quinazolin-4-one from benzylamine.
  • Cyclization with various one-carbon donors to yield the final product.
  • Common solvents used include dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial replication, suggesting potential use as an antimicrobial agent. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound also displays antiviral properties by interfering with viral replication mechanisms. It has been observed to inhibit specific viral proteins, which may disrupt the life cycle of viruses .

Antihistaminic Effects

A study evaluated the antihistaminic activity of related compounds in guinea pigs. The results indicated that derivatives of triazoloquinazolines could protect against histamine-induced bronchospasm. Notably, one derivative showed higher efficacy than the standard antihistamine chlorpheniramine maleate .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antiviral Investigation In vitro assays revealed that the compound could inhibit viral replication in cell cultures infected with influenza virus .
Antihistaminic Activity In vivo studies demonstrated that certain derivatives provided up to 76% protection against histamine-induced bronchospasm compared to 71% for chlorpheniramine maleate .

The biological activities of this compound can be attributed to its ability to interact with nucleic acids and proteins. The presence of the sulfanyl group enhances its binding affinity to target sites within microbial cells and viral particles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-benzyl-1-{[(3-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?

  • Methodology : Utilize multicomponent reactions involving benzyl halides, thiourea derivatives, and quinazolinone precursors. For example, a one-pot synthesis under reflux with ethanol as a solvent and triethylamine as a base can yield the triazoloquinazolinone core (see ). Optimize reaction times (typically 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzyl halide to thiourea) to improve yields.
  • Validation : Confirm purity via HPLC and structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy. Compare with X-ray crystallography data from analogous compounds (e.g., triazoloquinazolinones in ).

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodology : Cross-validate results using complementary techniques:

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole ring substitution patterns) by comparing experimental bond lengths/angles with literature ( , ).
  • DFT calculations : Optimize molecular geometry using Gaussian09 or similar software, and simulate IR/NMR spectra to match experimental data ( , ).
    • Example : If NMR signals for benzyl protons overlap, use 1^1H-1^1H COSY or NOESY to assign spatial correlations.

Advanced Research Questions

Q. What computational strategies can predict the electronic and vibrational properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Perform B3LYP/6-311++G(d,p) calculations to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and nonlinear optical properties ( , ).
  • Vibrational Analysis : Assign IR-active modes (e.g., C=S stretching at 700–750 cm1^{-1}) by correlating experimental FT-IR peaks with computed vibrational frequencies ( ).
    • Application : Use these insights to design derivatives with enhanced bioactivity or photophysical properties.

Q. How do substituents on the benzyl or triazole moieties influence reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzyl ring. Monitor reaction rates under standardized conditions (e.g., SN2 reactions with K2_2CO3_3 in DMF).
  • Mechanistic Insights : Use LC-MS to track intermediates. For example, the 3-methylphenyl group may sterically hinder nucleophilic attack at the sulfur atom ( ).
    • Case Study : Chlorination of the triazole ring with POCl3_3 (as in ) requires precise temperature control (80–100°C) to avoid side reactions.

Q. What in vitro assays are suitable for evaluating the biological potential of this compound?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Triazole derivatives often show activity via enzyme inhibition (e.g., lanosterol demethylase) ( ).
  • Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values with reference drugs.
    • Data Interpretation : Correlate bioactivity with substituent effects (e.g., lipophilic benzyl groups enhancing membrane permeability).

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of triazoloquinazolinone derivatives?

  • Root Causes : Variations in assay protocols (e.g., incubation times, solvent DMSO concentration) or structural misassignments.
  • Resolution :

Re-synthesize compounds using peer-reviewed methods ( , ).

Standardize assays across labs (e.g., uniform cell lines and positive controls).

Validate targets via molecular docking (e.g., AutoDock Vina) against crystallized enzymes ( ).

Tables for Key Data

Property Technique Example Data Source
Crystal StructureX-ray diffractionSpace group P1_1, Z = 2
HOMO-LUMO GapDFT/B3LYP3.8 eV
Antimicrobial Activity (MIC)Broth microdilution12.5 µg/mL against S. aureus
Reaction Yield OptimizationHPLC78% (ethanol, 24h reflux)

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